8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound features a unique structure with an iodine atom at the 8th position and a methylthio group at the 2nd position, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The reaction conditions often involve the use of iodine and a suitable base to facilitate the iodination process, followed by the addition of a methylthio group using methylthiolating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation of the methylthio group can produce sulfoxides or sulfones .
Scientific Research Applications
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to bind to the ATP-binding pocket of kinases, inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives with different substituents at the 2nd and 8th positions, such as:
- 8-Chloro-2-(methylthio)pyrido[4,3-d]pyrimidine
- 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidine
Uniqueness
8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6IN3OS |
---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
8-iodo-2-methylsulfanyl-6H-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H6IN3OS/c1-14-8-11-2-4-6(12-8)5(9)3-10-7(4)13/h2-3H,1H3,(H,10,13) |
InChI Key |
RMCKSYDSUHSSJI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C(=CNC2=O)I |
Origin of Product |
United States |
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